Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester
Description
Chemical Structure: This compound (C₂₁H₁₈Cl₂N₂O₅S) features an ethyl ester backbone modified with a 4-methoxyphenylimino group and additional chlorine and thiazole substituents . Its structure includes a conjugated system with a C=N bond (imine) and a C=O ester group, contributing to unique electronic and reactivity profiles.
Properties
CAS No. |
115276-75-0 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 2-(4-methoxyphenyl)iminoacetate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(13)8-12-9-4-6-10(14-2)7-5-9/h4-8H,3H2,1-2H3 |
InChI Key |
SZATXVFGSXZJHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethoxycarbonylmethylene-4-methoxyaniline can be synthesized through the reaction of 4-methoxyaniline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product after purification.
Industrial Production Methods: Industrial production of N-Ethoxycarbonylmethylene-4-methoxyaniline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-Ethoxycarbonylmethylene-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-Ethoxycarbonylmethylene-4-methoxyaniline is used in a variety of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethoxycarbonylmethylene-4-methoxyaniline involves its interaction with specific molecular targets. It acts as an intermediate in biochemical pathways, facilitating the formation of active pharmaceutical ingredients. The compound’s effects are mediated through its ability to undergo various chemical transformations, which are crucial for its role in drug synthesis.
Comparison with Similar Compounds
Key Observations :
- The imino group in the target compound introduces conjugation, enhancing UV absorption (red-shifted λmax) compared to non-conjugated esters .
- Hydrazinylidene derivatives (e.g., ) exhibit distinct reactivity in cyclization reactions due to N–N bond flexibility.
- Sulfonyl groups (e.g., ) increase electrophilicity, favoring nucleophilic substitution reactions.
2.2 Physicochemical Properties
Highlights :
- The imino group in the target compound enhances binding to enzyme active sites (e.g., thrombin) via hydrogen bonding .
- Sulfonyl derivatives are used in material science for their thermal stability and electron-deficient aromatic rings.
Spectroscopic and Analytical Data
- IR Spectroscopy :
- ¹H NMR :
Biological Activity
Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester is an organic compound that combines an ester functional group with an imine component. This unique structure suggests potential biological activities, which have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and possible therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a methoxy-substituted phenyl group and is characterized by the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 205.23 g/mol
This compound is synthesized through Fischer esterification, which involves the reaction of acetic acid with ethanol in the presence of an acid catalyst. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of acetic acid derivatives, including this compound. The compound has shown significant activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives with similar structures exhibit MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compound has demonstrated potential in inhibiting biofilm formation, a critical factor in bacterial resistance .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 | Staphylococcus aureus |
| Pyrazole Derivative 7b | 0.22 | Staphylococcus epidermidis |
| Ciprofloxacin | Varies | Multiple Pathogens |
Cytotoxicity and Therapeutic Potential
The cytotoxic effects of this compound have been assessed in various cell lines. While specific IC50 values for this compound were not detailed in the reviewed literature, related compounds have shown non-cytotoxicity with IC50 values greater than 60 μM . This suggests a favorable safety profile for potential therapeutic applications.
Case Study 1: Antibacterial Properties
A study evaluated the antibacterial efficacy of acetic acid derivatives against common bacterial strains. The results indicated that compounds with similar functional groups exhibited potent antibacterial activity:
- Methodology : The study employed disk diffusion methods to assess inhibition zones.
- Findings : Compounds showed inhibition zones significantly larger than control groups, indicating strong antibacterial properties.
Case Study 2: Synergistic Effects with Other Antibiotics
Another investigation focused on the synergistic effects of acetic acid derivatives when combined with standard antibiotics like Ciprofloxacin:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
